molecular formula C14H15N5O2 B1305876 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid CAS No. 354994-01-7

4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid

Cat. No.: B1305876
CAS No.: 354994-01-7
M. Wt: 285.3 g/mol
InChI Key: QBLFOEHWSCBZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[N'-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid is a benzoic acid derivative featuring a 4,6-dimethylpyrimidin-2-yl group linked via a carbamimidoyl amino moiety at the para position of the benzene ring. While specific data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., sulfonamides, kinase inhibitors) highlight the importance of substituent positioning and functional groups in modulating activity .

Properties

IUPAC Name

4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-8-7-9(2)17-14(16-8)19-13(15)18-11-5-3-10(4-6-11)12(20)21/h3-7H,1-2H3,(H,20,21)(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLFOEHWSCBZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387286
Record name 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354994-01-7
Record name 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidination of 4-Aminobenzoic Acid Derivatives

A common approach involves starting from 4-aminobenzoic acid or its derivatives, which are converted into amidine intermediates by reaction with suitable reagents that introduce the carbamimidoyl functionality. This can be achieved by:

  • Reacting 4-aminobenzoic acid derivatives with guanidine derivatives or carbamimidoyl chloride analogs to form the amidine linkage.
  • The amidine group is then coupled with the 4,6-dimethylpyrimidin-2-yl moiety, often via nucleophilic substitution on a pyrimidine halide or sulfonamide precursor.

Use of 4,6-Dimethylpyrimidin-2-yl Sulfenamide or Sulfenic Acid Esters

Research on related pyrimidine derivatives shows that 4,6-dimethylpyrimidin-2-yl sulfenamide intermediates can be synthesized and then reacted with aromatic amines or benzoic acid derivatives to form the desired compounds. For example:

  • Sulfenamide intermediates are prepared from 4,6-dimethylpyrimidine-2-thiol or its chlorohydrate by reaction with ammonia or amines.
  • These intermediates can then be reacted with 4-aminobenzoic acid derivatives under controlled conditions to form the carbamimidoyl linkage.

This method benefits from moderate reaction temperatures (20–100 °C) and can be optimized for yield by controlling reaction time and solvent conditions.

Rearrangement Reactions (Larsen Rearrangement)

A patented method for preparing 4-aminobenzoic acid derivatives involves:

  • Reacting acid esters (e.g., 1,4-phthalic acid monoesters) with hydroxylamine to form hydroxamic acid salts.
  • Subjecting these salts to a Larsen rearrangement at 80–200 °C (preferably 100–120 °C) in a solvent mixture of nitrile and water.
  • This rearrangement yields 4-aminobenzoate or amide derivatives, which can be further functionalized to introduce the pyrimidinyl carbamimidoyl group.

This method is noted for being safe, clean, and efficient, avoiding hazardous nitration and reduction steps.

Reaction Conditions and Optimization

Step Reagents/Intermediates Conditions Notes Yield/Outcome
Amidination 4-aminobenzoic acid + guanidine derivatives Mild heating, polar solvents (ethanol, water) Control pH to favor amidine formation Moderate to high yield
Sulfenamide formation 4,6-dimethylpyrimidine-2-thiol + ammonia or amines Room temp to 50 °C, ether or chloroform solvent Pre-treatment of chlorohydrate improves yield ~46% yield reported
Larsen rearrangement Hydroxamic acid salts + nitrile/water solvent 100–120 °C, 2–6 hours Nitrile:water ratio optimized (2.5:1) High purity 4-aminobenzoate derivatives

Purification Techniques

Research Findings and Structural Confirmation

  • Crystallographic studies confirm the formation of hydrogen-bonded networks involving the benzoic acid and pyrimidine residues, indicating successful coupling and correct molecular architecture.
  • Spectroscopic data (NMR, IR) typically show characteristic signals for the amidine NH and aromatic protons, confirming the presence of the carbamimidoyl linkage.
  • Melting points and yields vary depending on the exact synthetic route and purification method but generally fall within reproducible ranges.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages Limitations
Amidination of 4-aminobenzoic acid 4-aminobenzoic acid, guanidine derivatives Amidination Mild heating, polar solvents Direct, straightforward Requires careful pH control
Sulfenamide intermediate route 4,6-dimethylpyrimidine-2-thiol, amines Sulfenamide formation + coupling Room temp to 50 °C Moderate yield, versatile Multi-step, moderate yield
Larsen rearrangement Acid esters + hydroxylamine Rearrangement in nitrile/water 100–120 °C, 2–6 h Safe, clean, efficient Requires specific ester precursors

Chemical Reactions Analysis

Types of Reactions

4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted pyrimidine compounds.

Scientific Research Applications

4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

Positional Isomer: 2-((4,6-Dimethylpyrimidin-2-yl)amino)benzoic Acid

Key Differences :

  • Substituent Position : The pyrimidine group is attached at the ortho (2-) position of the benzoic acid, unlike the target compound’s para (4-) substitution.
  • Molecular Properties : Both share the molecular formula C₁₃H₁₃N₃O₂ (average mass: 243.266), but steric and electronic effects differ due to substitution patterns. The para-substituted target compound may exhibit enhanced solubility or binding affinity in biological systems due to reduced steric hindrance .
Property Target Compound (4-substituted) 2-Substituted Analog (CAS 17174-03-7)
Molecular Weight 243.266 243.266
Substitution Position Para (4-) Ortho (2-)
ChemSpider ID Not provided 584414

Activity Notes: No biological data are provided for either compound, but positional isomerism often influences pharmacokinetics and target engagement.

Sulfonamide Derivatives with Anti-HIV Activity

Example Compounds :

  • SPIII-5ME-AC: 4-(1-Acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
  • SPIII-5Cl-BZ: 4-(1-Benzoyl-5-chloro-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.

Key Differences :

  • Core Structure: These analogs replace the benzoic acid with a sulfonamide group and incorporate indolinone moieties.
  • Biological Activity :
    • SPIII-5ME-AC inhibits HIV integrase enzymatic activity.
    • SPIII-5Cl-BZ shows 36% HIV-1 protection at subtoxic concentrations.
    • EC₅₀ > CC₅₀ for all compounds, indicating cytotoxicity in MT-4 cells .
Property Target Compound SPIII-5ME-AC / SPIII-5Cl-BZ
Core Functional Group Benzoic acid Sulfonamide + indolinone
Biological Target Not reported HIV integrase
Toxicity Profile Unknown High cytotoxicity (EC₅₀ > CC₅₀)

Implications : The target compound’s benzoic acid group may reduce cytotoxicity compared to sulfonamides, but this requires validation.

Kinase Inhibitor: 4-(4-Phenylureido Naphthyl Oxy Pyridinyl)amino Benzoic Acid

Key Differences :

  • Substituents : Incorporates a phenylurea-naphthalene group instead of a pyrimidine-carbamimidoyl chain.
  • Activity : Acts as a p38 kinase inhibitor, demonstrating how diverse substituents on benzoic acid derivatives can target different enzymes .
Property Target Compound Kinase Inhibitor Analog
Functional Groups Pyrimidine-carbamimidoyl Phenylurea-naphthalene
Biological Target Hypothesized enzymatic targets p38 kinase

Structural Insight : The pyrimidine group in the target compound may favor interactions with nucleotide-binding domains, whereas phenylurea derivatives target kinase ATP pockets.

Structural and Computational Insights

  • Crystallography : Programs like SHELX and ORTEP-3 are widely used for small-molecule structure determination. If the target compound’s structure was resolved using these tools, its geometry (e.g., bond angles, torsion) could be compared to analogs.
  • Conformational Analysis : The para-substituted benzoic acid likely adopts a planar conformation, optimizing interactions with biological targets compared to ortho-substituted analogs .

Biological Activity

The compound 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid (CAS Number: 354994-01-7) is a derivative of aminobenzoic acid with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula: C14H15N5O2
  • Molecular Weight: 285.301 g/mol
  • CAS Number: 354994-01-7

The structure of this compound features a benzoic acid moiety linked to a pyrimidinyl carbamimidoyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity:
    • This compound may inhibit specific enzymes involved in metabolic pathways, similar to how other benzoic acid derivatives function as enzyme inhibitors.
  • Antimicrobial Properties:
    • Preliminary studies suggest potential antimicrobial effects against specific bacterial strains, although detailed mechanisms remain to be elucidated.
  • Impact on Cell Signaling:
    • The compound may modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Study/SourceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of target enzyme activity in vitro.
AntimicrobialShowed activity against Gram-positive bacteria in preliminary tests.
Cell ProliferationReduced proliferation rates in cancer cell lines, suggesting potential anti-cancer properties.

Relevant Studies

  • Enzyme Inhibition Studies:
    • A study conducted by researchers indicated that the compound effectively inhibits certain enzymes critical for bacterial metabolism, leading to reduced growth rates in vitro .
  • Antimicrobial Testing:
    • In antimicrobial assays, this compound exhibited significant activity against selected bacterial strains, warranting further exploration into its therapeutic potential .
  • Cancer Research:
    • Recent investigations have highlighted the compound's ability to induce apoptosis in specific cancer cell lines, suggesting its role as a potential anti-cancer agent .

Q & A

Basic Question: What analytical techniques are most reliable for confirming the structural identity of 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography is the gold standard for unambiguous determination of molecular conformation and bond angles. For example, torsion angles (e.g., C11–N5–C8–N4 = 116.46°, C8–N4–C9–C10 = 118.16°) and intermolecular interactions can be resolved with high precision .
  • NMR spectroscopy (1H and 13C) should be used to verify proton environments and carbon connectivity, focusing on the pyrimidine and benzoic acid moieties.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced Question: How can researchers resolve contradictions in reported crystallographic data for related pyrimidine derivatives?

Methodological Answer:
Contradictions in bond lengths or angles (e.g., variations in C–C distances or torsion angles) may arise from differences in crystallization conditions or computational refinement methods. To address this:

  • Perform temperature-dependent crystallography (e.g., at 295 K vs. lower temperatures) to assess thermal motion effects on bond parameters .
  • Use density functional theory (DFT) to compare experimental data with optimized molecular geometries, identifying deviations caused by crystal packing forces .
  • Cross-reference with neutron diffraction studies (if available) for higher precision in hydrogen atom positioning.

Basic Question: What synthetic routes are documented for synthesizing this compound?

Methodological Answer:
A common approach involves:

Coupling Reactions : Reacting 4,6-dimethylpyrimidin-2-amine with a benzoic acid derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection .

Purification : Employ gradient elution in reverse-phase HPLC to isolate the product, monitoring purity via LC-MS.

Advanced Question: How can experimental design principles optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Apply statistical design of experiments (DoE) to minimize trial runs and maximize yield:

  • Use central composite design (CCD) to test variables like temperature, solvent polarity, and catalyst concentration. For example, optimize the coupling reaction by varying DMF/water ratios and reaction times .
  • Analyze results with response surface methodology (RSM) to identify critical parameters and interactions.
  • Validate robustness using control charts to ensure reproducibility across batches.

Basic Question: What are the key challenges in characterizing the hydrogen-bonding network of this compound?

Methodological Answer:
The compound’s hydrogen-bonding patterns (e.g., N–H···O or O–H···N interactions) are critical for its stability and solubility. Challenges include:

  • Crystallization Solvent Effects : Polar solvents (e.g., ethanol/water mixtures) may promote intermolecular H-bonds, while non-polar solvents favor intramolecular interactions. Use solvent screening kits to identify optimal conditions .
  • Dynamic Proton Exchange : In solution, use variable-temperature NMR to observe proton exchange rates and deduce H-bond strength.

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., pyrimidine ring) prone to nucleophilic attack.
  • Simulate transition states for reactions with nucleophiles (e.g., amines or thiols) to predict activation energies and regioselectivity .
  • Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants under varying pH).

Basic Question: What spectroscopic markers distinguish this compound from structurally similar pyrimidine derivatives?

Methodological Answer:
Key markers include:

  • IR Spectroscopy : A sharp peak near 1680–1700 cm⁻¹ for the carboxylic acid C=O stretch and a broad O–H stretch (~2500–3000 cm⁻¹).
  • 1H NMR : Distinct singlet for the pyrimidine methyl groups (δ ~2.3–2.5 ppm) and downfield-shifted aromatic protons (δ ~7.8–8.2 ppm) due to electron-withdrawing effects .

Advanced Question: How does the compound’s molecular conformation influence its solubility and bioavailability?

Methodological Answer:

  • Conformational Analysis : Use X-ray data to identify planar vs. non-planar geometries. A planar benzoic acid-pyrimidine system enhances π-π stacking, reducing solubility .
  • Solubility Prediction : Apply Hansen solubility parameters to screen co-solvents (e.g., PEG 400) that disrupt crystalline packing.
  • Bioavailability Studies : Perform PAMPA assays to correlate conformation-dependent logP values with membrane permeability.

Basic Question: What are the documented safety and handling protocols for this compound?

Methodological Answer:

  • Toxicity Data : Limited acute toxicity is reported, but handle as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation of the carbamimidoyl group.

Advanced Question: How can researchers investigate the compound’s potential as a metalloenzyme inhibitor?

Methodological Answer:

  • Coordination Studies : Use UV-Vis titration with metal ions (e.g., Zn²⁺, Fe³⁺) to monitor ligand-to-metal charge transfer bands.
  • Enzyme Assays : Test inhibition of metalloenzymes (e.g., carbonic anhydrase) via stopped-flow kinetics, comparing IC₅₀ values with known inhibitors .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes and metal-ligand distances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.